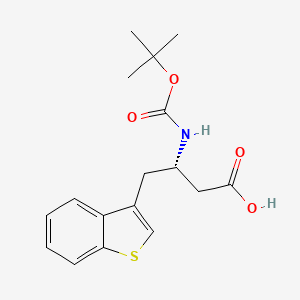

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

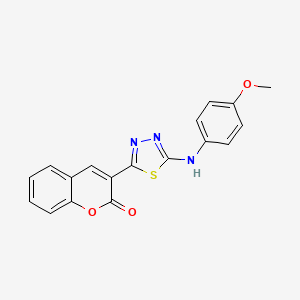

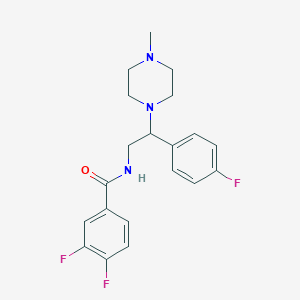

“Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid” is a chemical compound with the molecular formula C16H19NO4S . It is a useful intermediate used in the preparation of enantiopure L-benzofuranyl-and L-benzothienyl alanines .

Molecular Structure Analysis

The molecular structure of “Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid” can be represented by the SMILES stringCC(C)(C)OC(=O)NC@HC(O)=O . The InChI string is 1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 . Physical And Chemical Properties Analysis

“Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid” has a molecular weight of 321.39 g/mol . Its melting point is between 236-240 °C , and it has a boiling point of 416.7 °C at 760 mmHg . The density is predicted to be 1.374±0.06 g/cm3 .科学的研究の応用

Catalyst for N-tert-Butoxycarbonylation of Amines

The compound is instrumental in N-tert-butoxycarbonylation of amines, with applications in peptide synthesis due to its resistance to racemization. It's especially valuable for synthesizing N-Boc derivatives of chiral α-amino alcohols and esters, showing high chemoselectivity and excellent yields. This process is pivotal in solid-phase peptide synthesis, as it provides protection to amines during multifunctional target synthesis (Heydari et al., 2007).

Building Block for Pseudopeptide Synthesis

It serves as a building block for pseudopeptide synthesis. Its distinct functionalities enable selective reactions, making it valuable for synthesizing complex peptide structures. This aspect is crucial in developing peptidomimetics and combinatorial chemistry applications (Pascal et al., 2000).

Activation of Carboxylic Acids

This compound is used in activating carboxylic acids as active esters, a critical step in synthesizing peptides and amides. It offers an efficient pathway for the formation of benzotriazinonyl esters, which are intermediates in these reactions (Basel & Hassner, 2002).

Synthesis of Novel Amino Acids

It plays a significant role in synthesizing novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety. This includes applications in Michael addition and palladium-catalyzed C−C or C−N cross couplings, important for creating racemic amino acid derivatives linked to benzo[b]thiophene (Abreu et al., 2003).

Synthesis of C-Terminal Peptide Amides

The compound is utilized in the synthesis of C-terminal peptide amides under mild conditions. It is used in preparing N-protected aminomethyl benzoic acids, essential for developing novel peptide amide synthesis techniques (Hammer et al., 2009).

Electrophilic Amination

This acid is involved in the electrophilic amination of amino acids and their derivatives, leading to the synthesis of tert-butyloxycarbonyl (Boc) protected hydrazino acids. These intermediates are crucial for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

特性

IUPAC Name |

(3S)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

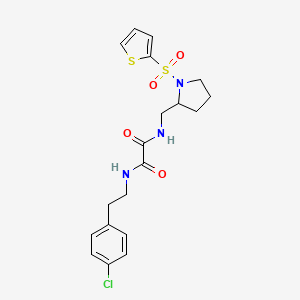

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2572909.png)

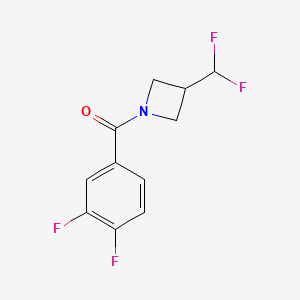

![1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone](/img/structure/B2572912.png)

![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2572923.png)

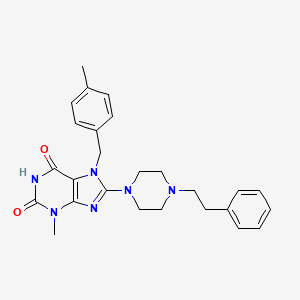

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2572927.png)

![3-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2572930.png)